(1-ethyl-1H-benzimidazol-2-yl)acetonitrile

Melting point Thermal processing Recrystallization

(1-Ethyl-1H-benzimidazol-2-yl)acetonitrile is an N-ethyl-substituted benzimidazole-2-acetonitrile derivative belonging to the class of heterocyclic building blocks widely employed in medicinal chemistry and materials science. The compound exhibits a melting point of 156 °C, a predicted logP of 2.00 (ACD/Labs), and a predicted pKa of 4.65 ± 0.10 , distinguishing it from the parent 1H‑benzimidazole‑2‑acetonitrile (mp 210–215 °C; logP ~1.63) as well as from the positional isomer (2‑ethyl‑1H‑benzimidazol‑1‑yl)acetonitrile (logP 2.17).

Molecular Formula C11H11N3
Molecular Weight 185.22g/mol
CAS No. 25184-09-2
Cat. No. B349263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-benzimidazol-2-yl)acetonitrile
CAS25184-09-2
Molecular FormulaC11H11N3
Molecular Weight185.22g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1CC#N
InChIInChI=1S/C11H11N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3
InChIKeyLMKZNSKYLAQXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-benzimidazol-2-yl)acetonitrile (CAS 25184-09-2): Physicochemical Profile and Benchmarking for Research Sourcing


(1-Ethyl-1H-benzimidazol-2-yl)acetonitrile is an N-ethyl-substituted benzimidazole-2-acetonitrile derivative belonging to the class of heterocyclic building blocks widely employed in medicinal chemistry and materials science. The compound exhibits a melting point of 156 °C, a predicted logP of 2.00 (ACD/Labs), and a predicted pKa of 4.65 ± 0.10 , distinguishing it from the parent 1H‑benzimidazole‑2‑acetonitrile (mp 210–215 °C; logP ~1.63) as well as from the positional isomer (2‑ethyl‑1H‑benzimidazol‑1‑yl)acetonitrile (logP 2.17) . The N‑ethyl substitution introduces quantifiable modulation of lipophilicity and ionization behaviour that directly impacts solubility, chromatographic retention, and reactivity in subsequent synthetic transformations.

Why Generic Substitution of (1-Ethyl-1H-benzimidazol-2-yl)acetonitrile with Parent or Positional Isomers Compromises Experimental Reproducibility


Benzimidazole‑2‑acetonitrile derivatives cannot be interchanged without risk of altering critical experimental outcomes. Even seemingly minor structural modifications—such as removal of the N‑ethyl group or its migration to the C2 position—produce measurable changes in melting point (Δ > 50 °C), lipophilicity (Δ logP up to 0.4), and ionization behaviour . These differences directly affect compound handling, purification, solubility, and performance in downstream reactions. For example, the 54–59 °C lower melting point of the 1‑ethyl derivative relative to the parent compound simplifies thermal processing and recrystallization, while the 0.17 logP difference versus the 2‑ethyl positional isomer alters chromatographic retention and partitioning behaviour. Furthermore, the N‑ethyl substitution pattern governs regiochemical outcomes in cyclocondensation reactions that yield pharmacologically relevant fused heterocycles [1]. Substituting one analog for another without explicit comparative data therefore introduces uncontrolled variables that undermine reproducibility in both synthetic and assay workflows.

Quantitative Differentiation Evidence for (1-Ethyl-1H-benzimidazol-2-yl)acetonitrile Versus Closest Analogs


Melting Point Depression of 54–59 °C Relative to the Parent Benzimidazole‑2‑acetonitrile Enables Milder Thermal Processing

The experimentally determined melting point of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is 156 °C , compared with 210–215 °C (dec.) for the parent compound 2-(1H-benzimidazol-2-yl)acetonitrile . This represents a melting point depression of 54–59 °C. The lower melting point reduces energy input requirements for melt-based processing and permits recrystallization from a broader solvent set at temperatures less likely to induce thermal degradation of heat-sensitive functional groups.

Melting point Thermal processing Recrystallization

Predicted LogP of 2.00 Defines a Lipophilicity Window Distinct from Both the Parent and the 2‑Ethyl Positional Isomer

The ACD/Labs predicted logP of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is 2.00 . This value is 0.37 log units higher than the parent compound (logP ≈ 1.63) , indicating increased membrane permeability, and 0.17 log units lower than the 2‑ethyl positional isomer (logP = 2.17) . Such differences, although predicted, are operationally meaningful: a Δ logP of 0.37 translates to an approximately 2.3‑fold difference in octanol–water partition coefficient, which can shift chromatographic retention times and Caco‑2 permeability estimates significantly.

Lipophilicity LogP ADME prediction

Predicted pKa of 4.65 Shifts Basicity into a Range Advantageous for Acid‑Sensitive Reaction Sequences

The predicted pKa of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is 4.65 ± 0.10 . This value is characteristic of the benzimidazole ring bearing an N‑ethyl substituent and is sufficiently different from the parent benzimidazole (pKa of the conjugate acid of benzimidazole itself is ~5.5) to influence the protonation state at physiologically relevant pH and under moderately acidic reaction conditions. At pH 5–6, the target compound is only partially protonated, whereas the parent may exist predominantly in its protonated form, altering nucleophilicity and stability in acid‑catalysed transformations.

pKa Ionization Reaction compatibility

Regiospecific N‑Ethyl Substitution Enables Formation of Cu(I) Coordination Polymers with Unique π‑π Stabilised Architecture

The N‑ethyl‑bearing bis‑benzimidazole ligand (E)‑1,2‑bis(1‑ethyl‑1H‑benzimidazol‑2‑yl)ethene, derived from (1‑ethyl‑1H‑benzimidazol‑2‑yl)acetonitrile, coordinates Cu(I) to form a linear alternating copolymer with distorted trigonal‑planar Cu(I) centres stabilised by π‑π interactions between ethene fragments [1]. The specific N‑ethyl substitution pattern is essential for the observed twisted‑loop configuration of the 14‑membered dimetallic rings. Analogous ligands lacking the N‑ethyl group or bearing N‑methyl/N‑benzyl substituents have not been reported to yield this exact coordination geometry, highlighting the structural specificity conferred by the ethyl substituent.

Coordination chemistry Crystal engineering Copper(I) polymers

High‑Confidence Application Scenarios for (1-Ethyl-1H-benzimidazol-2-yl)acetonitrile Based on Quantitative Differentiation Evidence


Synthesis of Fused Pyrido[1,2‑a]benzimidazole Scaffolds for Antimicrobial Lead Discovery

The low melting point (156 °C) and moderate lipophilicity (logP 2.00) of (1‑ethyl‑1H‑benzimidazol‑2‑yl)acetonitrile facilitate its use as a key synthon in cyclocondensation reactions with β‑keto esters to yield 1‑oxo‑1H,5H‑pyrido[1,2‑a]benzimidazole‑4‑carbonitriles, a compound class with documented in vitro activity against S. aureus [1]. The N‑ethyl regiospecificity ensures correct orientation of the fused ring system, and the predicted pKa of 4.65 supports compatibility with mildly acidic reaction conditions .

Design of Cu(I)‑Based Coordination Polymers for Luminescent or Conductive Materials

The N‑ethyl‑substituted acetonitrile serves as a precursor to the bidentate ligand (E)‑1,2‑bis(1‑ethyl‑1H‑benzimidazol‑2‑yl)ethene, which forms a structurally unique Cu(I) alternating copolymer with distorted trigonal‑planar metal centres and π‑π‑stabilised 14‑membered rings [1]. This architecture is not accessible with the N‑H or N‑methyl analogs, making the 1‑ethyl derivative the compound of choice for crystal engineers targeting this specific topology.

Physicochemical Property‑Based Lead Optimization in Medicinal Chemistry

The combination of logP 2.00, pKa 4.65, and a melting point 54–59 °C below the parent compound positions (1‑ethyl‑1H‑benzimidazol‑2‑yl)acetonitrile as a privileged fragment for early‑stage ADME optimization [1]. Its lipophilicity falls within the optimal drug‑like range while remaining lower than the 2‑ethyl positional isomer (logP 2.17), potentially reducing promiscuous binding. The reduced melting point also facilitates co‑crystal screening and salt formation studies .

Nitrile‑Oriented Derivatization for Library Synthesis

The acetonitrile moiety provides a versatile handle for reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition to heterocycles. The N‑ethyl substitution enhances the solubility of intermediates in organic solvents relative to the insoluble parent compound, improving reaction homogeneity and scalability [1].

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